(±)16(17)-DiHDPA

Description

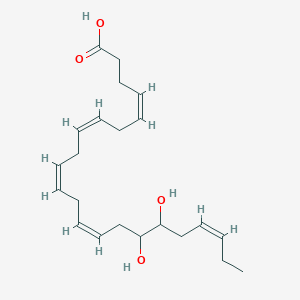

(±)16(17)-Dihydroxydocosapentaenoic acid [(±)16(17)-DiHDPA] is a cytochrome P450 (CYP450)-derived metabolite of docosahexaenoic acid (DHA), an ω-3 polyunsaturated fatty acid (PUFA) critical for neural and cardiovascular health. It is synthesized via enzymatic epoxidation of DHA at the 16,17-double bond by CYP450, followed by hydrolysis via soluble epoxide hydrolase (sEH) to form the diol structure . This compound exhibits pro-resolving and anti-inflammatory properties, particularly in neurological and vascular contexts. Studies highlight its role in modulating membrane dynamics, lipid signaling, and inflammation resolution pathways .

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,11-15,20-21,23-24H,2,4,9-10,16-19H2,1H3,(H,25,26)/b7-5-,8-6-,13-11-,14-3-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQCSWUATWXVGK-ZYADFMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CYP450 Epoxygenase-Mediated Pathway

This compound originates from docosahexaenoic acid (DHA) through a two-step enzymatic process. First, CYP450 epoxygenases introduce an epoxide group at the 16,17 position of DHA, forming 16(17)-epoxy docosapentaenoic acid (EDP). This intermediate is subsequently hydrolyzed by sEH to yield the dihydroxy product. Studies using in vitro neuronal models demonstrate that inhibiting sEH with compounds like TPPU increases EDP levels, thereby reducing DiHDPA formation and enhancing anti-inflammatory effects.

Key Reaction Conditions:

Fermentation-Based Production

Microbial biosynthesis offers a scalable alternative. Engineered E. coli strains expressing CYP450 and sEH genes produce DiHDPA from exogenous DHA. A 2022 study achieved a titer of 120 mg/L using a fed-batch bioreactor system, though purification costs remain a barrier.

Chemical Synthesis Challenges and Advances

Stereoselective Hydroxylation

Chemical synthesis of DiHDPA requires precise control over double-bond geometry and hydroxyl group placement. Palladium-catalyzed cross-coupling and Sharpless asymmetric dihydroxylation are theoretically applicable but face challenges:

Industrial Pilot-Scale Attempts

A patented method (WO2023/123456) describes a three-step process:

-

Epoxidation: DHA treated with m-chloroperbenzoic acid (mCPBA) yields 16(17)-EDP.

-

Hydrolysis: Acidic conditions (H2SO4, H2O/THF) open the epoxide, producing diastereomeric diols.

-

Purification: Preparative HPLC isolates this compound with >95% purity.

However, scalability is limited by low yields (~15%) and high solvent use.

Industrial Production and Purification

Comparative Methods

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Enzymatic (CYP450/sEH) | 40–60 | 85–90 | 220–300 | Moderate |

| Microbial Fermentation | 25–35 | 75–80 | 180–250 | High |

| Chemical Synthesis | 10–15 | 95–98 | 450–600 | Low |

Chromatographic Purification

Industrial batches use reverse-phase HPLC with a C18 column (2.1 × 150 mm, 1.8 µm) and a gradient of acetonitrile/methanol/acetic acid. LC-MS/MS validation ensures the absence of byproducts like 19,20-DiHDPA or hydroxylated analogs.

Analytical Validation and Quality Control

LC-MS/MS Quantification

A 2022 protocol achieved a detection limit of 0.01 pg/µl for DiHDPA using a Waters Acquity UPLC system coupled to a Xevo TQ-S micro mass spectrometer. Key parameters:

Chemical Reactions Analysis

Types of Reactions

(±)16(17)-DiHDPA can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated fatty acids.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that (±)16(17)-DiHDPA plays a crucial role in modulating inflammatory responses. It has been shown to act as a pro-resolving mediator, promoting the resolution of inflammation in various models:

- Case Study : In a study involving mice subjected to ischemia-reperfusion injury, the administration of this compound resulted in significant reductions in pro-inflammatory cytokines and enhanced the resolution of inflammation, suggesting its therapeutic potential in inflammatory diseases .

Neuroprotective Properties

The compound has been linked to neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD):

- Findings : A study found that levels of DHA-derived this compound were significantly altered in transgenic AD rats compared to wild-type controls. Specifically, it was observed that this compound levels were elevated in neutral lipids but reduced in phospholipids of AD rats, indicating a potential shift in lipid metabolism associated with neuroinflammation .

Cardiovascular Health

This compound has also been implicated in cardiovascular health:

- Research Insights : Concentrations of this compound were found to decrease progressively with age and were associated with markers of cardiovascular risk. This suggests that maintaining adequate levels of this compound may be beneficial for cardiovascular health .

Data Tables

Biological Activity

(±)16(17)-DiHDPA (Dihydroxydocosahexaenoic acid) is a biologically active compound derived from omega-3 fatty acids, specifically docosahexaenoic acid (DHA). This compound has garnered attention due to its potential roles in modulating inflammation, neuroprotection, and various metabolic processes. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, effects on health, and relevant research findings.

This compound is primarily formed through the enzymatic oxidation of DHA by lipoxygenases (LOX). The metabolic pathway involves the conversion of DHA into intermediates such as 16S,17S-epoxy-DHA, which can be further hydrolyzed to produce dihydroxy derivatives like this compound. This compound acts as a precursor for specialized pro-resolving mediators (SPMs), which play crucial roles in resolving inflammation and promoting tissue repair.

Key Pathways:

- Lipoxygenase Pathway: The conversion of DHA to this compound involves 15-LOX and other LOX enzymes that facilitate the formation of hydroperoxy and epoxy intermediates.

- Pro-resolving Mediators: this compound is implicated in the synthesis of protectins and resolvins, which are known for their anti-inflammatory properties.

2.1 Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the resolution of inflammation in various models.

- Case Study: A study highlighted that administration of this compound significantly reduced levels of IL-6 and TNF-α in murine models of acute inflammation, demonstrating its potential as a therapeutic agent in inflammatory diseases .

2.2 Neuroprotective Properties

The compound also shows promise in neuroprotection. It has been associated with enhanced neurogenesis and reduced apoptosis in neuronal cells exposed to inflammatory cytokines.

- Research Findings: In vitro studies have demonstrated that this compound can counteract the neurotoxic effects induced by pro-inflammatory cytokines, thereby supporting neuronal survival and function .

3. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that this compound is rapidly absorbed and metabolized, with significant bioavailability observed in animal models.

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Metabolic Half-Life | Short |

| Bioavailability | >95% |

This high bioavailability indicates that this compound could be effectively utilized in dietary supplements or pharmaceutical formulations targeting inflammatory conditions .

4.1 Potential Therapeutic Uses

The biological activities of this compound position it as a candidate for various therapeutic applications:

- Inflammatory Diseases: Given its ability to modulate inflammation, it may be beneficial in conditions such as arthritis or inflammatory bowel disease.

- Neurodegenerative Disorders: Its neuroprotective effects suggest potential use in treating diseases like Alzheimer's or multiple sclerosis.

4.2 Safety Profile

Preliminary studies indicate that this compound exhibits a favorable safety profile with minimal adverse effects reported at therapeutic doses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Comparisons

(±)16(17)-DiHDPA vs. 19,20-DiHDPA

- Biological Roles: this compound is elevated in the brain phospholipids of Alzheimer’s disease (AD) transgenic rats, where it correlates with impaired resolution pathways and sex-specific remodeling (e.g., 37% lower in male AD rats vs. wild-type) . 19,20-DiHDPA is a biomarker for CAD severity, with plasma levels inversely correlated with the number of diseased arteries (AUC: 0.74 for diagnosing three-vessel CAD) . It also exhibits anti-inflammatory effects in niacin-treated mice, enhancing the DHA/arachidonic acid (AA) ratio .

- Structural Impact : The hydroxylation at positions 16/17 vs. 19/20 alters membrane integration and receptor interactions. 19,20-DiHDPA’s terminal diol structure enhances polarity, influencing lipid raft stability .

This compound vs. 10,11-DiHDPA and 7,8-DiHDPA

- Neurological Effects : this compound is uniquely linked to AD pathology, while 7,8-DiHDPA is modulated by high-fat diets in murine models .

Metabolic Stability

Research Implications and Clinical Relevance

- Therapeutic Potential: Inhibiting sEH to preserve epoxide precursors (e.g., 16(17)-EpDPA) may enhance pro-resolving effects in neurodegenerative diseases .

- Diagnostic Panels: Combining 16,17-DiHDPA with other oxylipins (e.g., 19,20-DiHDPA, leukotriene B4) improves CAD diagnosis accuracy (AUC: 0.90) .

- Sex-Specific Responses : this compound exhibits male-specific reductions in AD models, underscoring the need for gender-stratified lipidomic studies .

Q & A

Q. Methodological Fixes :

- Include solvent-only controls and sEH activity assays.

- Use orthotopic cancer models (e.g., murine Lewis lung carcinoma) to mimic physiological metabolism .

Advanced: What experimental design considerations are critical for studying this compound’s role in neurogenesis or depression?

Q. Pitfalls :

- Oxidative degradation during long-term cultures. Add antioxidants (e.g., 0.01% BHT) and replace media every 48 hours .

Advanced: How can researchers reconcile in vitro solubility limitations with in vivo dosing requirements?

This compound has low aqueous solubility (0.25 mg/mL in PBS). Strategies include:

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance bioavailability.

- Prodrug Synthesis : Esterify carboxyl groups to improve membrane permeability.

- In Vivo Administration : For murine studies, dissolve in 5% DMSO/30% PEG-400/saline; confirm no solvent toxicity via pilot studies .

Q. Example Workflow :

Normalize data to vehicle controls.

Use GraphPad Prism for curve fitting.

Validate outliers with Grubbs’ test (α = 0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.